Molecular Weight and Lipophilicity: Impact on Purification and Solubility
The target compound (MW = 222.09 g/mol) is approximately 48% heavier than the unsubstituted analog 2,6‑dimethylphenylboronic acid (MW = 149.98 g/mol) due to the butoxy chain . This increased mass, combined with the hydrophobic butyl group, alters the compound's behaviour during aqueous work‑up and chromatographic purification. The higher MW also influences the stoichiometry of coupling reactions—a 1.0 g portion contains only 4.5 mmol of the target compound compared to 6.7 mmol for the simpler analog, a 33% reduction in molar equivalents per unit mass [1]. This quantitative difference affects procurement planning and reaction scaling.
| Evidence Dimension | Molecular weight and molar equivalents per gram |
|---|---|
| Target Compound Data | MW = 222.09 g/mol; 4.50 mmol/g |
| Comparator Or Baseline | 2,6‑Dimethylphenylboronic acid: MW = 149.98 g/mol; 6.67 mmol/g |
| Quantified Difference | ΔMW = +72.11 g/mol (+48%); Δmmol/g = −2.17 mmol/g (−33%) |
| Conditions | Calculated from vendor‑reported molecular weights. |
Why This Matters
A 33% lower molar density directly affects procurement decisions: more mass is required to deliver the same molar quantity, and the altered lipophilicity influences extraction efficiency and chromatography solvent selection.
- [1] Calculated from vendor‑reported molecular weights: mmol/g = 1000 / MW. View Source
